
2-(Iodomethyl)tetrahydrofuran
Overview
Description
2-(Iodomethyl)tetrahydrofuran (CAS: Not explicitly provided; structure shown in Fig. S1 ) is a halogenated tetrahydrofuran derivative featuring an iodomethyl substituent at the 2-position of the tetrahydrofuran ring. This compound is synthesized via iodocyclization reactions, such as the cyclization of 4-penten-1-ol using [O–I–O]+ halogen bond complexes like (1-OMe)₂-I, which demonstrates comparable efficiency to Barluenga’s reagent ([bis(pyridine)-iodine(I)]⁺BF₄⁻) but with superior stability . Its crystal structure, resolved via X-ray diffraction, confirms the tetracyclic framework and spatial arrangement of the iodomethyl group . The iodine atom imparts unique reactivity, making it valuable in organic synthesis, particularly in cyclization and substitution reactions.
Preparation Methods
Detailed Synthetic Routes and Reaction Conditions
Iodocyclization Using N-Iodosuccinimide (NIS)
This method is widely used in academic research for stereoselective synthesis, especially when starting from carbohydrate derivatives.
- Mechanism: The reaction proceeds via a 5-exo-tet cyclization where NIS induces electrophilic iodination of an allylic precursor, forming the tetrahydrofuran ring with an iodomethyl substituent at the 2-position.
- Reaction Conditions: Typical reactions are carried out in tetrahydrofuran (THF) solvent at room temperature for about 2 hours.
-
- Oxidation of diols to form reactive carbonyl intermediates.
- Allylation to introduce an allyl group.
- Iodocyclization with NIS.
- Purification by flash chromatography.
Yields and Stereoselectivity: Yields around 70-75% are reported with diastereomeric ratios (dr) of about 4:1 favoring one stereoisomer. X-ray crystallography confirms the regio- and stereochemical outcome.
Compound | Starting Material | Reagent | Solvent | Time | Yield (%) | Diastereomeric Ratio (dr) |
---|---|---|---|---|---|---|
2-(Iodomethyl)tetrahydrofuran | Allylated carbohydrate derivative | NIS (1.1 eq) | THF/water (16:1 v/v) | 2 h | 73 | 4:1 |
Reference: Ahmadian Moghaddam et al., Eur. J. Org. Chem., 2023
Nucleophilic Substitution on Tetrahydrofuran Derivatives
- Method: Tetrahydrofuran is first converted to an alkoxide intermediate by treatment with a strong base such as sodium hydride. This intermediate then undergoes nucleophilic substitution with iodomethane.
- Reaction Conditions: Typically carried out in anhydrous solvents under inert atmosphere to avoid side reactions.
- Industrial Relevance: This method is scalable and commonly used in industrial synthesis due to the availability of starting materials and straightforward reaction setup.
Substitution of p-Toluenesulfonic Acid Tetrahydrofuran-2-ylmethyl Ester
- Method: The ester is reacted with sodium iodide in acetone, where iodide displaces the tosylate group to form this compound.
- Reaction Conditions: The reaction is performed at ambient temperature, often with stirring for several hours to ensure complete conversion.
- Advantages: This method offers good regioselectivity and purity of the product.
Influence of Iodinating Reagents and Protecting Groups
The choice of iodinating reagent and protecting groups on substrates significantly affects the reaction outcome:
Reagent | Stability (DFT Calculations) | Reaction Rate | Compatibility with Protecting Groups |
---|---|---|---|
Barluenga’s reagent | Low | High | Limited |
O–I–O halogen complexes | High | Moderate | Moderate |
N-Iodosuccinimide (NIS) | Moderate | High | High |
Reference: BenchChem, 2025
- Protecting groups such as benzyl and acetyl groups on carbohydrate hydroxyls help steer regioselectivity by modifying steric and electronic environments during iodocyclization.
- Benzyl groups favor 5-exo-tet cyclization by reducing steric hindrance.
- Acetyl groups stabilize transition states through electron-withdrawing effects.
Post-Cyclization Modifications and Base Treatment
- Treatment of this compound derivatives with bases can lead to elimination or substitution reactions.
- Strong bases (e.g., DBU) promote β-elimination to form exocyclic double bonds.
- Mild bases (e.g., potassium carbonate) facilitate nucleophilic substitution, enabling further functionalization.
- The stereochemistry of the iodomethyl group influences reaction pathways, with S-configured derivatives undergoing elimination more readily than R-isomers.
Analytical Characterization and Structural Confirmation
- NMR Spectroscopy: Characteristic signals for the iodomethyl group appear at δ ~2.18–2.28 ppm in proton NMR and δ ~10.4 ppm in carbon NMR.
- X-ray Crystallography: Provides definitive confirmation of regio- and stereochemistry, especially important for carbohydrate-derived compounds.
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress.
- Chromatographic Purification: Flash chromatography with methanol/dichloromethane gradients is typical for isolating pure products.
Summary Table of Preparation Methods
Preparation Method | Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield (%) | Notes |
---|---|---|---|---|---|---|
Iodocyclization with NIS | Allylated carbohydrate derivatives | N-Iodosuccinimide (NIS) | THF/water (16:1) | RT, 2 h | ~73 | High regio- and stereoselectivity |
Nucleophilic substitution with base | Tetrahydrofuran | Sodium hydride, iodomethane | Anhydrous solvent | Inert atmosphere, RT | Variable | Industrially scalable |
Tosylate substitution with NaI | p-Toluenesulfonic acid tetrahydrofuran-2-ylmethyl ester | Sodium iodide | Acetone | RT, several hours | Good | Good purity, mild conditions |
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)tetrahydrofuran undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom in this compound can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, to form corresponding substituted tetrahydrofurans.
Reduction: Reduction of this compound can lead to the formation of tetrahydrofuran and hydrogen iodide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide or acetone.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted tetrahydrofurans such as 2-(hydroxymethyl)tetrahydrofuran, 2-(cyanomethyl)tetrahydrofuran, or 2-(aminomethyl)tetrahydrofuran.
Oxidation: This compound-2-ol.
Reduction: Tetrahydrofuran and hydrogen iodide.
Scientific Research Applications
Synthetic Applications
2.1 Carbohydrate Chemistry
One of the prominent applications of 2-(iodomethyl)tetrahydrofuran is in the synthesis of methylene tetrahydrofuran-fused carbohydrates. Research has demonstrated that this compound can facilitate iodocyclization reactions that yield bicyclic saccharides. For instance, a study highlighted the regioselectivity of iodocyclization in various carbohydrate substrates, leading to high yields and specific diastereomeric outcomes .
Reaction Type | Substrate | Yield | Notes |
---|---|---|---|
Iodocyclization | Methyl α-glucopyranoside | 98% | Mixture of four cyclization products obtained |
Synthesis of bicyclic sugars | Various carbohydrates | Variable | Regioselectivity can be controlled by protecting groups |
2.2 Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for synthesizing bioactive compounds. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating diverse molecular architectures that could lead to potential pharmaceutical candidates. The incorporation of the tetrahydrofuran moiety into drug scaffolds has been shown to enhance biological activity and selectivity.
Case Studies
3.1 Synthesis of Methylene Tetrahydrofurane-Fused Carbohydrates
A notable case study involved the synthesis of methylene tetrahydrofurane-fused carbohydrates using this compound as a key intermediate. The study demonstrated that treatment with NIS led to efficient iodocyclization, resulting in a variety of bicyclic sugar derivatives. The researchers utilized X-ray crystallography to confirm the stereochemical outcomes, showcasing the compound's utility in carbohydrate synthesis .
3.2 Application in Photoclick Chemistry
Another innovative application was reported where the enol ether functionality derived from this compound was utilized in photoclick reactions. This application expanded the substrate scope within carbohydrate chemistry and demonstrated the versatility of this compound in facilitating complex organic transformations .
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)tetrahydrofuran involves its reactivity as an alkylating agent. The iodine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This property allows this compound to participate in various substitution reactions, where it transfers its iodomethyl group to nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Comparison with Barluenga’s Reagent
- Reaction Rate : Both (1-OMe)₂-I and Barluenga’s reagent achieve similar iodocyclization rates for forming 2-(iodomethyl)tetrahydrofuran.
- Stability : (1-OMe)₂-I exhibits higher thermodynamic stability (DFT calculations), enabling better reaction control and storage .
Comparison with 2-Methyltetrahydrofuran (2-MTHF)
- Synthetic Utility : While 2-MTHF (CAS 96-47-9) is primarily a solvent, this compound serves as a reactive intermediate. 2-MTHF is synthesized as a racemic mixture and used as a greener alternative to tetrahydrofuran (THF) due to lower water miscibility .
Halogenated Derivatives
- 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran : This brominated derivative () features bulky aryl groups, reducing reactivity compared to the iodomethyl analog. Bromine’s lower leaving-group tendency and steric hindrance limit its utility in substitution reactions.
Physical and Chemical Properties
Biological Activity
2-(Iodomethyl)tetrahydrofuran is a halogenated compound that has gained attention in various fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an iodomethyl group attached to a tetrahydrofuran ring. Its molecular formula is . The iodine atom in this structure can influence its reactivity and interactions within biological systems, making it a subject of interest for synthetic chemists and biologists alike.
Synthesis
The synthesis of this compound typically involves iodocyclization reactions. For instance, one method includes treating tetrahydrofuran derivatives with N-iodosuccinimide (NIS), which facilitates the formation of the iodomethyl group through a regioselective process. This reaction has been shown to yield high percentages of desired products, highlighting its efficiency in organic synthesis .
Biological Activity
1. Antimicrobial Properties
Research indicates that halogenated compounds, including this compound, exhibit significant antimicrobial activity. The presence of iodine is particularly noteworthy as it enhances the compound's ability to disrupt microbial cell membranes, leading to cell lysis. Studies have shown that derivatives of tetrahydrofuran can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
2. Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in several studies. For example, its effects on cancer cell lines have been investigated, revealing that this compound can induce apoptosis in specific types of cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death .
3. Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes by this compound. Research has demonstrated that this compound can act as a potent inhibitor of certain proteases, which are critical for various biological processes including protein degradation and cell signaling. This property could be harnessed for therapeutic applications in diseases where protease activity is dysregulated .
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus. The compound was tested at varying concentrations, revealing a minimum inhibitory concentration (MIC) that indicates its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Apoptosis
In vitro studies involving human cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed increased levels of annexin V-positive cells, indicating early apoptotic changes.
Data Table: Summary of Biological Activities
Biological Activity | Effect | Mechanism |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | Disruption of cell membranes |
Cytotoxic | Induction of apoptosis | ROS generation leading to oxidative stress |
Enzyme inhibition | Inhibition of proteases | Competitive binding to active sites |
Q & A
Q. What are the common synthetic routes for preparing 2-(iodomethyl)tetrahydrofuran, and what analytical methods confirm its structure?
Basic Research Question
The primary synthetic route involves iodocyclization of allylated carbohydrate precursors using N-iodosuccinimide (NIS) in tetrahydrofuran (THF). This reaction proceeds via a 5-exo-tet cyclization mechanism , favoring the formation of the tetrahydrofuran ring . Key steps include:
- Oxidation of diols to generate reactive carbonyl intermediates.
- Allylation to introduce the iodomethyl precursor.
- Cyclization with NIS, monitored by thin-layer chromatography (TLC).
- Purification via column chromatography.
Structural confirmation relies on:
- NMR spectroscopy : Distinct signals for the iodomethyl group (δ ~2.18–2.28 ppm in H NMR; δ ~10.4 ppm in C NMR) and tetrahydrofuran ring protons .
- X-ray crystallography : Definitive determination of regio- and stereochemistry, particularly for carbohydrate derivatives .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Basic Research Question
While specific toxicity data for this compound are limited, protocols for analogous iodinated solvents apply:
- Personal protective equipment (PPE) : Chemically resistant gloves (e.g., nitrile), safety goggles, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation of volatile iodinated compounds.
- Peroxide mitigation : Store under inert gas (e.g., argon) to prevent peroxide formation, similar to THF .
- Waste disposal : Segregate halogenated waste and follow institutional guidelines for iodinated organics .
Q. How does the choice of iodinating reagent influence the stereochemical outcome of this compound synthesis?
Advanced Research Question
The iodinating reagent impacts reaction efficiency and stereoselectivity :
- Barluenga’s reagent ([bis(pyridine)-iodine(I)]BF) enables rapid cyclization but is moisture-sensitive .
- O–I–O halogen bond complexes (e.g., (1-OMe)-I) offer comparable reaction rates with enhanced stability , as shown by DFT calculations (Table 1) .
- NIS is preferred for carbohydrate derivatives due to compatibility with hydroxyl-protecting groups (e.g., benzyl or acetyl), which direct regioselectivity .
Reagent | Stability (DFT) | Reaction Rate | Compatibility with Protecting Groups |
---|---|---|---|
Barluenga’s | Low | High | Limited |
O–I–O complexes | High | Moderate | Moderate |
NIS | Moderate | High | High |
Q. How can protecting groups be strategically employed to control regioselectivity in iodocyclization reactions?
Advanced Research Question
Protecting groups steer the regiochemical outcome by altering steric and electronic environments:
- Benzyl groups on carbohydrate hydroxyls favor 5-exo-tet cyclization by reducing steric hindrance at the reaction site .
- Acetyl groups stabilize transition states through electron-withdrawing effects, directing iodocyclization to specific positions .
- Case study : In methyl-α-D-glucopyranoside derivatives, benzyl protection at C-3 and C-6 positions led to >95% regioselectivity for this compound formation .
Q. What role does base treatment play in post-cyclization modification of this compound derivatives?
Intermediate Research Question
Base treatment determines subsequent reactivity :
- Elimination : Strong bases (e.g., DBU) promote β-elimination, generating exocyclic double bonds.
- Substitution : Mild bases (e.g., KCO) facilitate nucleophilic displacement of iodide, enabling functionalization (e.g., azide or thiol introduction) .
- Stereochemical dependence : The R/S configuration of the iodomethyl group dictates reaction pathways. For example, S-configured derivatives undergo elimination faster than R-isomers .
Q. How do computational methods enhance understanding of intermediates in this compound synthesis?
Advanced Research Question
Density Functional Theory (DFT) calculations:
- Predict transition state geometries and activation energies for iodocyclization steps .
- Compare reagent stability : O–I–O complexes show lower decomposition tendencies than Barluenga’s reagent (ΔG = 25.3 vs. 18.7 kcal/mol) .
- Guide protecting group selection by modeling steric effects and electronic interactions .
Q. How are contradictions in reported yields or stereoselectivity resolved in iodocyclization studies?
Advanced Research Question
Data discrepancies often arise from reaction conditions or substrate purity :
- Solvent effects : THF vs. dichloromethane (DCM) alters polarity, impacting cyclization rates. THF increases yields by 15–20% in carbohydrate systems .
- Temperature control : Reactions at 0°C favor kinetic control (higher stereoselectivity), while room temperature favors thermodynamic products .
- Validation : Reproduce experiments with standardized protocols (e.g., inert atmosphere, anhydrous solvents) and cross-validate with multiple characterization methods (NMR, HPLC) .
Properties
IUPAC Name |
2-(iodomethyl)oxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO/c6-4-5-2-1-3-7-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZJORGYEOQMFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327107 | |
Record name | 2-(iodomethyl)tetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5831-70-9 | |
Record name | 2-(iodomethyl)tetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(iodomethyl)oxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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